4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features an imidazole ring, a triazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the triazine ring can produce dihydrotriazines .
Scientific Research Applications
4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
4-(1H-imidazol-1-yl)-N,N-diphenyl-6-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of the pyrrolidine ring, which can influence its reactivity and interactions.
Uniqueness
The presence of the pyrrolidine ring in 4-(1H-imidazol-1-yl)-N,N-diphenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine distinguishes it from similar compounds. This structural feature can enhance its ability to interact with biological targets and improve its solubility and stability .
Properties
Molecular Formula |
C22H21N7 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-N,N-diphenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H21N7/c1-3-9-18(10-4-1)29(19-11-5-2-6-12-19)22-25-20(27-14-7-8-15-27)24-21(26-22)28-16-13-23-17-28/h1-6,9-13,16-17H,7-8,14-15H2 |
InChI Key |
VTRDOUXFVDTUID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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